Cas no 766483-76-5 (Ethyl azetidine-2-carboxylate)

Ethyl azetidine-2-carboxylate is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. Its strained azetidine ring and ester functionality make it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds and peptidomimetics. The compound’s reactivity allows for selective modifications, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry. Its stability under standard handling conditions and compatibility with various reaction conditions further enhance its utility in multi-step synthetic routes. Researchers favor this compound for its efficiency in introducing the azetidine scaffold, a motif of growing interest in drug discovery due to its conformational constraints and metabolic stability.
Ethyl azetidine-2-carboxylate structure
Ethyl azetidine-2-carboxylate structure
Product Name:Ethyl azetidine-2-carboxylate
CAS No:766483-76-5
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD20486478
CID:1026461
PubChem ID:13892420
Update Time:2025-10-12

Ethyl azetidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl azetidine-2-carboxylate
    • 2-Azetidinecarboxylic acid ethyl ester
    • AGN-PC-00OCNB
    • AK-55198
    • ANW-68896
    • CTK8C2706
    • ethyl (2S)-azetidine-2-carboxylate
    • KB-77209
    • SCHEMBL10963921
    • DTXSID80551929
    • SB51028
    • CS-0455658
    • AKOS015843414
    • EN300-82864
    • A898138
    • 766483-76-5
    • AMY6563
    • Ethylazetidine-2-carboxylate
    • SB45639
    • FT-0742684
    • 162698-37-5
    • DB-075156
    • (S)-Azetidine-2-carboxylic acid ethyl esterHydrochloride
    • MDL: MFCD20486478
    • Inchi: 1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3
    • InChI Key: WBAZVXJXZJXWOR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCN1)=O

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38.3Ų

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Ethyl azetidine-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:766483-76-5)Ethyl azetidine-2-carboxylate
Order Number:A898138
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:01
Price ($):282.0
Email:sales@amadischem.com

Additional information on Ethyl azetidine-2-carboxylate

Comprehensive Overview of Ethyl azetidine-2-carboxylate (CAS No. 766483-76-5): Properties, Applications, and Industry Insights

Ethyl azetidine-2-carboxylate (CAS No. 766483-76-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of azetidine, this ester exhibits versatile reactivity, making it valuable for synthesizing bioactive molecules. The compound's four-membered heterocyclic ring contributes to its strain-induced reactivity, a property leveraged in drug discovery pipelines targeting GPCRs and enzyme inhibitors.

Recent trends in AI-driven drug discovery have amplified interest in small heterocyclic building blocks like Ethyl azetidine-2-carboxylate. Computational chemistry platforms frequently incorporate such scaffolds for virtual screening libraries, as evidenced by growing PubMed citations mentioning "azetidine derivatives in medicinal chemistry". The compound's carboxylate ester moiety provides synthetic flexibility, enabling straightforward hydrolysis or transesterification – key considerations when researchers search for "modifiable chiral templates" or "sterically constrained amino acid analogs".

From a synthetic chemistry perspective, 766483-76-5 serves as a precursor for conformationally restricted peptide mimetics, addressing the pharmaceutical industry's demand for metabolically stable compounds. Its application in creating PROTAC linkers has been explored in recent patent literature, coinciding with the surge in Google Scholar results for "azetidines in targeted protein degradation". The ethyl ester group offers optimal lipophilicity for cell permeability studies, a frequent topic in ADMET optimization discussions.

Analytical characterization of Ethyl azetidine-2-carboxylate typically involves HPLC purity analysis (90-99% range) and chiral separation methods, reflecting industry standards for high-value intermediates. Suppliers increasingly highlight "GMP-compatible synthesis routes" in product specifications, responding to formulary development needs. The compound's stability profile shows compatibility with microwave-assisted organic synthesis (MAOS), a technique dominating recent "green chemistry" publications.

Emerging applications include use as a ligand precursor in asymmetric catalysis, particularly for constructing quaternary carbon centers – a hot topic in 2024 synthetic methodology papers. The azetidine ring strain (approximately 26 kcal/mol) facilitates ring-opening reactions that researchers are exploiting in "click chemistry extensions", as noted in ACS journal search trends. These developments position CAS 766483-76-5 as a compound bridging traditional heterocyclic chemistry and modern fragment-based drug design approaches.

Regulatory considerations for Ethyl azetidine-2-carboxylate focus on REACH compliance and proper laboratory handling protocols, with SDS documentation emphasizing standard organic compound precautions. The material typically ships as a colorless to pale yellow liquid (density ~1.1 g/mL at 25°C), with storage recommendations aligning with nitrogen-sensitive compounds best practices. These specifications answer frequent queries about "handling azetidine derivatives" in research forums.

Market analysis indicates growing procurement of 766483-76-5 by CDMOs servicing orphan drug programs, particularly for neurological targets. This correlates with increasing searches for "saturated nitrogen heterocycles in CNS drugs". The compound's scalable synthesis from commercially available azetidine-2-carboxylic acid makes it cost-effective for kilo lab production – a crucial factor when contract research organizations evaluate "telescoped synthesis routes".

In material science applications, the azetidine ring's dipole moment (~3.5D) enables interesting interactions in polymeric matrices, though this remains an underexplored area. Patent analytics reveal nascent interest in using such derivatives as crosslinking modifiers for specialty coatings, potentially answering industry needs for "low-temperature curing agents". This diversification beyond pharma applications suggests expanding commercial potential for Ethyl azetidine-2-carboxylate.

Future research directions likely involve continuous flow chemistry adaptations for this compound, addressing the "process intensification" trend dominating chemical engineering literature. The molecule's balanced polarity (LogP ~0.5) makes it particularly suitable for photocatalyzed transformations – a technique generating 37% more publications in 2023 compared to previous years. Such developments ensure ongoing relevance of CAS 766483-76-5 in cutting-edge synthetic strategies.

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Amadis Chemical Company Limited
(CAS:766483-76-5)Ethyl azetidine-2-carboxylate
A898138
Purity:99%
Quantity:1g
Price ($):282.0
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